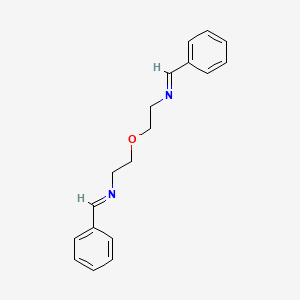
Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is a chemical compound with the molecular formula C16H20N2O. This compound is known for its unique structure, which includes an ethanamine backbone linked by an oxygen atom and substituted with phenylmethylene groups. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- typically involves the reaction of ethanamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize byproducts. The use of fixed-bed reactors with acid-functionalized catalysts is common to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted ethanamines
Applications De Recherche Scientifique
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2,2’-oxybis-: Similar structure but lacks the phenylmethylene groups.
N,N-Dimethylethanamine: Contains dimethyl groups instead of phenylmethylene groups.
Benzylamine: Contains a benzyl group instead of the phenylmethylene linkage.
Uniqueness
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is unique due to its phenylmethylene substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and allows for specific interactions in biological and industrial applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
143029-04-3 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Clé InChI |
FHQMUCDOIUTQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
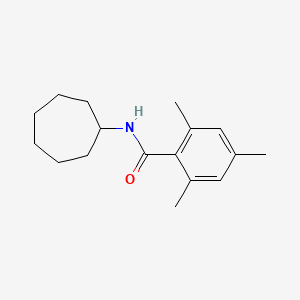
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)


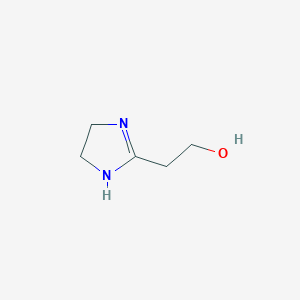
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
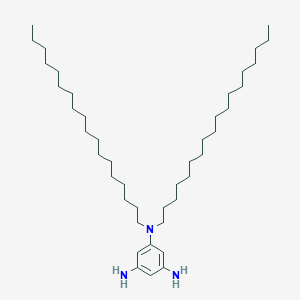
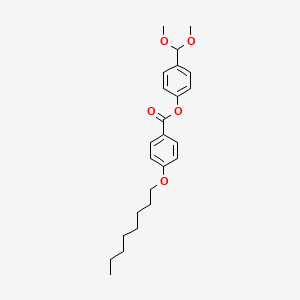
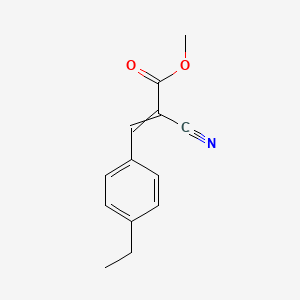
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
